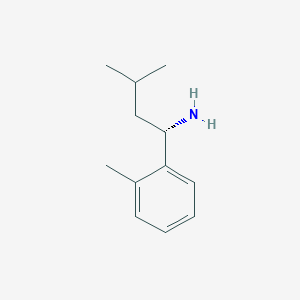
(1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine is an organic compound with a chiral center, making it an enantiomerically pure amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine typically involves the use of chiral catalysts or chiral auxiliaries to ensure the production of the desired enantiomer. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. For example, the reduction of 3-Methyl-1-(2-methylphenyl)butan-1-one using a chiral borane complex can yield the desired amine with high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of biocatalysts, such as transaminases, can offer an environmentally friendly and cost-effective alternative for large-scale production.
化学反応の分析
Types of Reactions
(1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine can yield imines or nitriles, while reduction can produce alkanes .
科学的研究の応用
(1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate for biocatalytic reactions.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
作用機序
The mechanism of action of (1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. Additionally, it can bind to receptors and modulate their activity, resulting in specific biological effects .
類似化合物との比較
Similar Compounds
(1S)-1-(2-methylphenyl)butan-1-amine: A closely related compound with similar chemical properties.
(S)-1-(o-Tolyl)butan-1-amine:
®-1-phenylpropan-2-amine: A compound with similar structural features but different stereochemistry.
Uniqueness
(1S)-3-Methyl-1-(2-methylphenyl)butan-1-amine is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomers or other similar compounds. This uniqueness makes it valuable in the development of chiral drugs and as a tool in asymmetric synthesis .
特性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC名 |
(1S)-3-methyl-1-(2-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19N/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-7,9,12H,8,13H2,1-3H3/t12-/m0/s1 |
InChIキー |
JLSPINKVLBVMGK-LBPRGKRZSA-N |
異性体SMILES |
CC1=CC=CC=C1[C@H](CC(C)C)N |
正規SMILES |
CC1=CC=CC=C1C(CC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


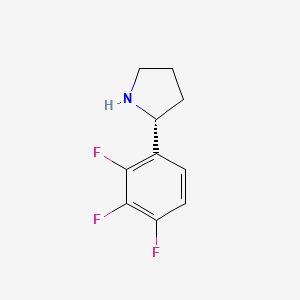
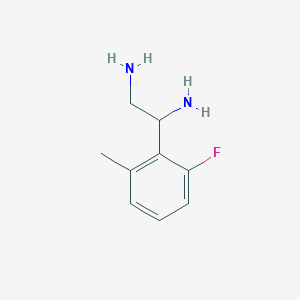
![(3R)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046602.png)
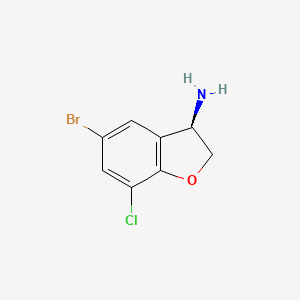
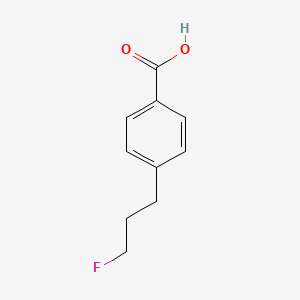


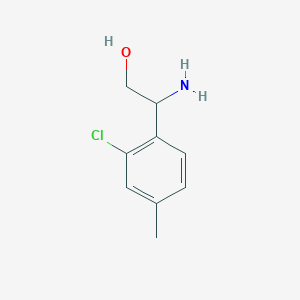
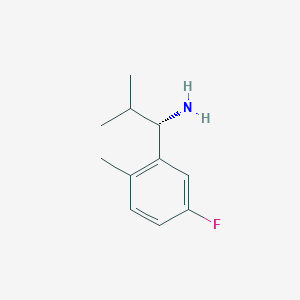
![(2R,3R,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-2-((benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-YL benzoate](/img/structure/B13046637.png)

![Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13046640.png)


